Machaeriol B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

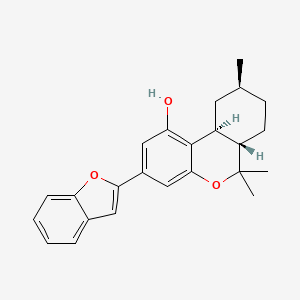

Machaeriol B is a natural product found in Machaerium with data available.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Machaeriol B exhibits significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Studies have demonstrated that it can enhance the efficacy of other antimicrobial agents when used in combination, showcasing a synergistic effect.

- Synergistic Effects :

- In Vitro Studies :

Anticancer Properties

This compound has been evaluated for its cytotoxic effects on several human cancer cell lines. The compound shows promise as a potential anticancer agent, albeit with varying levels of efficacy depending on the cancer type.

- Cytotoxicity Testing :

- In vitro studies revealed that this compound exhibited weak cytotoxicity against solid tumor cell lines such as HeLa and SK-MEL, with IC50 values ranging from 32 to 38 µg/mL .

- Combinations with other compounds like machaeriol C resulted in additive effects against certain cancer cell lines, suggesting potential for further development in cancer therapy .

Receptor Modulation

This compound has been investigated for its interactions with cannabinoid and opioid receptors, which are critical in various physiological processes and therapeutic applications.

- Binding Affinity :

- Cancer Signaling Pathways :

Summary of Research Findings

The following table summarizes key findings regarding the applications of this compound:

Análisis De Reacciones Químicas

Cyclization

The formation of the tetrahydrodibenzopyran core involves a Friedel–Crafts alkylation between 5-(benzofuran-2-yl)benzene-1,3-diol (58 ) and allylic alcohol 14 . The bulky isopropenyl group in 14 induces high diastereoselectivity (97:3 ratio) .

Hydroboration

Thexylborane selectively hydroborates the double bond in 59 , favoring the R configuration at C8 due to steric hindrance. Oxidation with H2O2/NaOH converts the borane intermediate to diol 45 .

Semipinacol Rearrangement

Epoxide 53 undergoes a BF3·OEt2 -catalyzed rearrangement to ketone 55 (82% yield), followed by NaBH4 reduction to form 44 .

Key Findings and Challenges

-

Diastereoselectivity : The semipinacol rearrangement achieves 82% yield and >90% diastereoselectivity .

-

Scalability : The BF3·OEt2-catalyzed cyclization step enables gram-scale synthesis (1.12 g of Δ9-THC) .

-

Limitations : The five-step process requires precise control of reaction conditions to maintain stereochemical integrity .

Pharmacological Implications

While Machaeriol B itself lacks cannabinoid receptor activity , its structural framework has inspired the development of CB2-selective agonists (e.g., 11H , 11J ) via Suzuki coupling . Molecular dynamics simulations reveal tight binding to CB2 residues Phe94, Phe281, and Ser285 .

This synthesis pathway exemplifies the challenges of constructing complex polycyclic compounds with high stereoselectivity, leveraging organometallic catalysis and regioselective transformations.

Propiedades

Fórmula molecular |

C24H26O3 |

|---|---|

Peso molecular |

362.5 g/mol |

Nombre IUPAC |

(6aS,9S,10aS)-3-(1-benzofuran-2-yl)-6,6,9-trimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C24H26O3/c1-14-8-9-18-17(10-14)23-19(25)11-16(13-22(23)27-24(18,2)3)21-12-15-6-4-5-7-20(15)26-21/h4-7,11-14,17-18,25H,8-10H2,1-3H3/t14-,17-,18-/m0/s1 |

Clave InChI |

HCVQRSCZRRQWTK-WBAXXEDZSA-N |

SMILES isomérico |

C[C@H]1CC[C@H]2[C@H](C1)C3=C(C=C(C=C3OC2(C)C)C4=CC5=CC=CC=C5O4)O |

SMILES canónico |

CC1CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C4=CC5=CC=CC=C5O4)O |

Sinónimos |

machaeriol B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.